molecular formula C23H15Cl3N2O2S B11673645 (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one

(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one

Cat. No.: B11673645
M. Wt: 489.8 g/mol
InChI Key: NCIRDSDFEJBSIL-SRZZPIQSSA-N
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Description

(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the thiazole intermediate with a chlorophenyl amine derivative.

    Addition of the dichlorobenzyl group: This is usually done through a nucleophilic substitution reaction, where the dichlorobenzyl group is introduced to the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-[(2-chlorophenyl)amino]-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H15Cl3N2O2S

Molecular Weight

489.8 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H15Cl3N2O2S/c24-16-8-7-15(19(26)12-16)13-30-17-9-5-14(6-10-17)11-21-22(29)28-23(31-21)27-20-4-2-1-3-18(20)25/h1-12H,13H2,(H,27,28,29)/b21-11+

InChI Key

NCIRDSDFEJBSIL-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)S2)Cl

Origin of Product

United States

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